molecular formula C17H22ClN5O2 B1508176 (3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) CAS No. 1009303-44-9

(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine)

Cat. No.: B1508176
CAS No.: 1009303-44-9
M. Wt: 363.8 g/mol
InChI Key: KSIMNTLSPRRBQO-RYUDHWBXSA-N
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Description

(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) is a pyrido[2,3-d]pyrimidine derivative featuring a 7-chloro substituent on the heterocyclic core and two (3S)-3-methylmorpholine groups at positions 2 and 4. Characterization would likely involve NMR, MS, and X-ray crystallography, as seen in related compounds .

Properties

IUPAC Name

(3S)-4-[7-chloro-2-[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-4-yl]-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2/c1-11-9-24-7-5-22(11)16-13-3-4-14(18)19-15(13)20-17(21-16)23-6-8-25-10-12(23)2/h3-4,11-12H,5-10H2,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIMNTLSPRRBQO-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)N4CCOCC4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)N4CCOC[C@@H]4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732696
Record name 7-Chloro-2,4-bis(3S)(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009303-44-9
Record name 7-Chloro-2,4-bis(3S)(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) typically involves multistep organic reactions, starting with the preparation of the pyridopyrimidine scaffold. One common method involves the cyclization of appropriately substituted chloropyrimidine derivatives with 3-methylmorpholine under controlled conditions. The reaction may require specific catalysts or solvents to achieve the desired yield and purity.

Industrial Production Methods: For large-scale production, the compound can be synthesized through continuous flow reactors that allow precise control over reaction parameters such as temperature, pressure, and concentration. This method ensures consistent product quality and scalability for commercial use.

Chemical Reactions Analysis

Types of Reactions:
  • Substitution Reactions: The chloropyrido group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in derivatives with modified properties.

  • Oxidation and Reduction: The morpholine groups can participate in oxidation-reduction reactions, altering the electronic properties of the compound.

  • Cycloaddition Reactions: The pyridopyrimidine core can engage in cycloaddition reactions, forming novel ring structures.

Common Reagents and Conditions: Common reagents include nucleophiles like amines and thiols for substitution, and oxidizing agents like hydrogen peroxide for oxidation reactions. These reactions typically occur under moderate temperatures and pressures, with the use of solvents like dichloromethane or ethanol.

Major Products Formed: Depending on the reaction type, major products can include substituted pyridopyrimidine derivatives, oxidized morpholine compounds, and cycloaddition products with enhanced biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to (3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) . The pyrido[2,3-d]pyrimidine scaffold has been identified as a promising structure for developing inhibitors against various cancer cell lines. Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific kinase pathways involved in cancer proliferation and survival.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related pyrimidine derivatives have shown effectiveness against a range of bacterial strains. The chlorinated pyridine moiety may enhance the lipophilicity and cellular uptake of the molecule, thereby improving its efficacy as an antimicrobial agent.

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may exhibit neuroprotective effects. The morpholine component is associated with neuroactive properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into the mechanism of action are ongoing to elucidate how these compounds can mitigate neuronal damage.

Drug Design and Development

The unique structure of (3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) positions it as a valuable lead compound in drug design. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile. Computational modeling and docking studies can help predict its interactions with biological targets.

Potential Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell growth ,
AntimicrobialEffective against bacterial strains ,
NeuroprotectivePotential benefits in neurodegeneration ,

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of pyrido[2,3-d]pyrimidine derivatives on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with similar structures to (3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

Research published in Antibiotics demonstrated that derivatives of chlorinated pyridine compounds showed substantial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the chloro substituent in enhancing antimicrobial potency.

Case Study 3: Neuroprotective Effects

A recent investigation in Neuropharmacology assessed the neuroprotective effects of morpholine derivatives in a rat model of Parkinson's disease. Results showed that treatment with these compounds reduced neuroinflammation and improved motor function scores compared to controls.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The chloropyrido and morpholine groups facilitate binding to these targets, modulating their activity and triggering biochemical pathways involved in cellular functions.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Example Compound : (2S,2'S,6R,6'R)-4,4'-(6-Bromopyrido[2,3-d]pyrimidine-2,4-diyl)bis(2,6-dimethylmorpholine)

  • Key Differences :
    • Substituent Position : Bromine at position 6 vs. chlorine at position 7 on the pyrido[2,3-d]pyrimidine core.
    • Morpholine Groups : 2,6-Dimethylmorpholine vs. 3-methylmorpholine substituents.
  • Synthesis : Synthesized via a four-step route, including crystallographic validation and DFT studies confirming conformational stability .
  • Impact of Substituents: The bromo substituent may increase molecular weight and polarizability compared to chloro.

Pyrido[2,3-d]pyrimidine Antifolates

Example Compounds: N,N′-{6-[(Aryl)amino]pyrido[2,3-d]pyrimidine-2,4-diyl)bis(propanamide) derivatives (e.g., 32e–l)

  • Key Differences: Substituents: Aryl amino groups (e.g., trimethoxyphenyl, trifluorophenyl) vs. morpholine moieties. Synthesis: Palladium-catalyzed Buchwald-Hartwig amination vs. nucleophilic substitution for morpholine attachment.
  • Functional Implications: Aryl amino groups enhance π-π stacking with biological targets, while morpholine substituents improve solubility due to their hydrophilic nature. Antifolate activity in these analogs is attributed to dihydrofolate reductase (DHFR) inhibition, suggesting the target compound may share similar mechanisms .

Morpholine and Piperazine Derivatives

Example Compound: 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholinothieno[3,2-d]pyrimidine

  • Key Differences: Core Structure: Thieno[3,2-d]pyrimidine vs. pyrido[2,3-d]pyrimidine. Substituents: Piperazine vs. morpholine groups.
  • Functional Implications: Piperazine derivatives often exhibit enhanced basicity and membrane permeability compared to morpholines. Thieno-pyrimidine cores may offer different electronic properties, affecting binding to kinase domains .

Antimicrobial Heterocycles

Example Compounds : Bis-pyridine thione derivatives (e.g., 6a, 9a–b, 11)

  • Key Differences :
    • Core Structure : Pyrazole-pyridine hybrids vs. pyrido[2,3-d]pyrimidine.
    • Functional Groups : Thione and carboxamide groups vs. chloropyrido-pyrimidine.
  • Activity Context :
    • Pyrazole-pyridine compounds show antimicrobial activity at ~0.01% concentrations, suggesting the target compound’s chloro and morpholine groups could be optimized for similar efficacy .

Biological Activity

The compound (3S,3'S)-4,4'-(7-chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its biological activity based on various studies and research findings.

  • Molecular Formula : C17H22ClN5O2
  • Molecular Weight : 363.84 g/mol
  • CAS Number : 1009303-44-9

The biological activity of this compound is primarily linked to its ability to inhibit key enzymes involved in cellular processes. Notably, it has been associated with the inhibition of:

  • Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in the synthesis of tetrahydrofolate, essential for DNA synthesis and repair. Inhibition of DHFR can lead to decreased DNA replication in cancer cells, making it a target for anticancer therapies .
  • Eukaryotic Elongation Factor-2 Kinase (eEF-2K) : Recent studies have shown that derivatives of pyrido[2,3-d]pyrimidine can significantly reduce eEF-2K activity in cancer cell lines, which is critical for protein synthesis regulation .

In Vitro Studies

Research indicates that compounds similar to (3S,3'S)-4,4'-(7-chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) exhibit significant inhibitory effects on cancer cell lines:

  • Inhibition of DHFR : High-affinity inhibition of DHFR leads to reduced availability of tetrahydrofolate necessary for nucleic acid synthesis. This mechanism is crucial for the efficacy of many antitumor agents .
  • eEF-2K Inhibition : The compound demonstrated IC50 values indicating potent inhibition against eEF-2K (e.g., IC50 = 420 nM), suggesting its potential as a therapeutic agent in breast cancer treatment by disrupting protein synthesis pathways .

Case Studies

  • Breast Cancer Models : In MDA-MB-231 breast cancer cells, the compound has been shown to reduce eEF-2K activity significantly. This reduction correlates with decreased cell viability and proliferation rates in vitro .
  • Comparative Analysis : A comparative study with other pyrido[2,3-d]pyrimidine derivatives indicated that modifications to the molecular structure can enhance or diminish biological activity. For instance, specific substitutions on the pyridine ring were found to optimize enzyme binding and inhibitory potency .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 ValueEffectReference
(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine)DHFR-Inhibitor
(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine)eEF-2K420 nMInhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine)
Reactant of Route 2
Reactant of Route 2
(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.